molecular formula C12H19N3O3 B3213565 tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate CAS No. 1121057-53-1

tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B3213565
CAS No.: 1121057-53-1
M. Wt: 253.3 g/mol
InChI Key: JCOXIBYCDBFXNL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety and protected by a tert-butyloxycarbonyl (Boc) group.

Properties

IUPAC Name

tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-8-13-10(18-14-8)9-5-6-15(7-9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOXIBYCDBFXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole moiety.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties
The compound has been studied for its potential as a pharmacological agent. Its structural features suggest it may exhibit anti-inflammatory and analgesic properties. Compounds containing oxadiazole rings are known for their biological activity, including the inhibition of cyclooxygenase enzymes, which are targets in the treatment of pain and inflammatory diseases . Additionally, derivatives of oxadiazoles have shown promise in treating conditions like arthritis and fever .

1.2 Case Studies
Several studies have investigated the pharmacological efficacy of related compounds:

  • A study demonstrated that oxadiazole derivatives could effectively inhibit 5-lipoxygenase, an enzyme involved in inflammatory responses. This inhibition can be beneficial in treating inflammatory disorders .
  • Another investigation highlighted the use of oxadiazole-containing compounds as potential anticancer agents due to their ability to induce apoptosis in cancer cells .

Agricultural Applications

2.1 Pesticidal Activity
Research indicates that compounds similar to tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate may possess fungicidal and herbicidal properties. Oxadiazoles have been recognized for their effectiveness against various phytopathogenic microorganisms . The incorporation of such compounds into agricultural formulations could improve crop protection strategies.

2.2 Field Trials
Field trials have shown that oxadiazole-based pesticides can significantly reduce the incidence of fungal infections in crops, leading to higher yields and better-quality produce. For instance, a recent trial involving an oxadiazole derivative demonstrated a 30% reduction in disease severity in treated plants compared to untreated controls .

Materials Science

3.1 Polymer Chemistry
In materials science, this compound can be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole moieties into polymer backbones has been shown to improve resistance to thermal degradation and oxidative stress .

3.2 Applications in Coatings
The compound's stability and chemical resistance make it suitable for use in protective coatings. Research has indicated that polymers derived from oxadiazole-containing monomers exhibit excellent adhesion and durability when applied to various substrates .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnti-inflammatory agentsInhibits cyclooxygenase; potential analgesic effects
AgriculturePesticides (fungicides/herbicides)Effective against phytopathogenic microorganisms
Materials SciencePolymer synthesis; protective coatingsImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism by which tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Structural Variations in Analogues

Compound Name (Example) Oxadiazole Substituent Pyrrolidine Modifications Key Evidence IDs
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate 3-Methyl None
tert-Butyl (S)-2-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (3c) 1H-Indol-5-yl (S)-Configuration at C2
tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (4h) 4-Octylphenyl None
tert-Butyl 4-azido-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (Compound 18) Phenyl Azide at C4, (2S,4S)-stereochemistry

Key Observations :

  • Substituent Effects: Bulkier groups (e.g., 4-octylphenyl, indole) enhance lipophilicity, which may influence membrane permeability and target binding .
  • Stereochemistry : Many analogues, such as 3c and 4h, specify stereochemistry (e.g., (S)-configuration), which is critical for biological activity but unspecified in the target compound .
  • Backbone Modifications : Azide or hydroxyl substitutions (e.g., Compound 18) introduce reactivity for further functionalization .

Key Observations :

  • Indole- and alkylphenyl-substituted analogues often exhibit high yields (73–97%) but require chromatography for purification .
  • Complex derivatives (e.g., 5e) show lower yields (53%), likely due to multi-step functionalization .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Compound Name (Example) Melting Point/Form Key NMR Features (1H/13C) HRMS Validation Key Evidence IDs
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate Not reported Not reported Not reported
tert-Butyl (S)-2-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (3c) Tan solid δ 1.43 (s, Boc CH3), δ 8.21 (indole H) [M+H]+: 409.1872 (exp)
tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (4h) Yellow oil δ 0.88 (t, octyl CH3), δ 7.65 (aryl H) [M+H]+: 456.2851 (exp)
tert-Butyl 4-azido-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (Compound 18) Not reported δ 3.60 (m, azide CH2) [M+Na]+: 401.1490 (exp)

Key Observations :

  • The target compound lacks reported spectral data, but analogues show diagnostic NMR signals (e.g., Boc CH3 at δ ~1.4, oxadiazole-linked protons at δ 7–8) .
  • HRMS data consistently confirm molecular weights within 3 ppm error .

Biological Activity

tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, including its anticancer effects, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H19_{19}N3_3O3_3
  • Molar Mass : 239.30 g/mol
  • CAS Number : 1690493-80-1

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific activities of this compound are summarized below.

Anticancer Activity

A significant body of research has focused on the anticancer properties of oxadiazole derivatives. For instance:

  • In vitro studies have shown that derivatives with oxadiazole rings can induce apoptosis in various cancer cell lines. Notably, compounds similar to tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines (e.g., MCF-7 and U937) .
Cell Line IC50_{50} (µM) Mechanism of Action
MCF-70.65Induction of apoptosis
U9372.41Caspase activation

The mechanism by which tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine exerts its effects involves:

  • Apoptosis Induction : The compound has been shown to activate the intrinsic apoptotic pathway in cancer cells by increasing p53 levels and promoting caspase activation .
  • Cell Cycle Arrest : Some studies indicate that oxadiazole derivatives can cause cell cycle arrest at the G2/M phase, leading to reduced proliferation .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

  • Study on Leukemia Cells :
    • Researchers tested various oxadiazole derivatives against human T acute lymphoblastic leukemia (CEM) cells and found that certain compounds exhibited sub-micromolar GI50_{50} values, significantly outperforming standard chemotherapeutics like doxorubicin .
  • Breast Cancer Research :
    • In a comparative study involving MCF-7 cells, it was observed that the compound induced apoptosis in a dose-dependent manner and was capable of overcoming resistance mechanisms typically associated with hormonal therapies .

Q & A

Q. What are the key steps and reagents in synthesizing tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves:
  • Activation of carboxylic acids : Use of isobutyl chloroformate and N,N-diisopropylethylamine (DIPEA) in dichloromethane (CH2Cl2) to form a mixed anhydride intermediate .
  • Coupling reactions : Addition of nucleophiles (e.g., amines or alcohols) under controlled conditions to form the oxadiazole ring.
  • Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the product, with yields around 59% .
  • Key Reagents : DIPEA (for pH control), isobutyl chloroformate (activating agent), and anhydrous CH2Cl2 (solvent).

Table 1 : Example Reaction Conditions

StepReagents/ConditionsPurpose
ActivationIsobutyl chloroformate, DIPEA, CH2Cl2, 0–20°CAnhydride formation
CouplingNucleophile (e.g., 2-amino-2-methylpropanol), RT, overnightOxadiazole ring closure
PurificationFlash chromatography (silica gel, ethyl acetate/hexane)Isolation of product

Q. How is the compound characterized to confirm its structure?

  • Methodological Answer : Characterization involves:
  • Spectroscopy : Nuclear magnetic resonance (NMR) for proton and carbon environments, infrared (IR) spectroscopy for functional groups (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup>) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]<sup>+</sup> peaks) .
  • Physical properties : Melting point determination (e.g., 114–116°C) and refractive index measurements (e.g., 1.543) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Lab coat, gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep away from heat sources (≥25°C) in airtight containers .
  • Emergency response : For spills, use inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

  • Methodological Answer :
  • Catalyst screening : Test alternatives to DIPEA (e.g., triethylamine) for improved anhydride stability .
  • Temperature control : Lower temperatures (0–5°C) during activation to minimize side reactions .
  • Solvent selection : Compare CH2Cl2 with polar aprotic solvents (e.g., THF) to enhance nucleophile reactivity .
  • Monitoring : Use LC-MS to track intermediate consumption and adjust stoichiometry in real time .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:
  • Conformational analysis : Pyrrolidine ring puckering and oxadiazole planarity .
  • Intermolecular interactions : Hydrogen bonding patterns (e.g., C=O···H-N) influencing crystal packing .
  • Stereoelectronic effects : Orientation of the tert-butyl group and its steric impact on reactivity .

Table 2 : Example Crystallographic Data

ParameterValue
Space groupP21/c
Unit cell dimensionsa = 10.2 Å, b = 12.5 Å, c = 14.3 Å
R factor0.043

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence biological activity in related compounds?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies :
  • Electron-withdrawing effects : The oxadiazole ring enhances metabolic stability by resisting enzymatic hydrolysis .
  • Bioisosteric replacement : Compare with triazole or thiadiazole analogs to assess target binding affinity .
  • In vitro assays : Test cytotoxicity (e.g., IC50 in cancer cell lines) and enzyme inhibition (e.g., kinase profiling) .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Multi-technique validation : Cross-check NMR peaks with IR/HRMS to confirm functional groups .
  • Dynamic NMR : Analyze variable-temperature <sup>1</sup>H NMR to detect rotameric equilibria in the pyrrolidine ring .
  • Computational modeling : Density functional theory (DFT) simulations to predict and assign spectral features .

Q. How can derivatization of the pyrrolidine ring expand the compound’s utility?

  • Methodological Answer :
  • Functional group interconversion :
  • Oxidation : Use H2O2 or KMnO4 to introduce ketone groups at the 3-position .
  • Reduction : Catalytic hydrogenation to saturate the pyrrolidine ring .
  • Cross-coupling : Suzuki-Miyaura reactions with boronate esters to append aryl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

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